6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid
Overview
Description
6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid, also known by its IUPAC name 6-[(neopentylamino)carbonyl]nicotinic acid, is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is characterized by its pyridine ring substituted with a carbamoyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid as the core structure.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbamoyl group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases, particularly those involving inflammation and oxidative stress.
Mechanism of Action
The mechanism of action of 6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
When compared to similar compounds, 6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include:
Pyridine-3-carboxylic acid: Lacks the carbamoyl group, resulting in different reactivity and applications.
6-Carbamoylpyridine-3-carboxylic acid: Similar but with different substituents on the carbamoyl group, affecting its chemical properties and biological activities.
The presence of the 2,2-dimethylpropyl group in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
6-(2,2-dimethylpropylcarbamoyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)7-14-10(15)9-5-4-8(6-13-9)11(16)17/h4-6H,7H2,1-3H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFISCLUAPGDWAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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